molecular formula C11H12O3 B13324459 4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Cat. No.: B13324459
M. Wt: 192.21 g/mol
InChI Key: YMYXRZHKVGXSCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-7-methylbicyclo[420]octa-1,3,5-triene-7-carboxylic acid is a bicyclic compound with a unique structure that includes a methoxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The methoxy and carboxylic acid groups are then introduced through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Medicine: Research is conducted to explore its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-Methoxy-7-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or bind to receptors, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • 4-Methylbicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid
  • 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid

Uniqueness

4-Methoxy-7-methylbicyclo[420]octa-1,3,5-triene-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

4-methoxy-7-methylbicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-11(10(12)13)6-7-3-4-8(14-2)5-9(7)11/h3-5H,6H2,1-2H3,(H,12,13)

InChI Key

YMYXRZHKVGXSCK-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C1C=C(C=C2)OC)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.